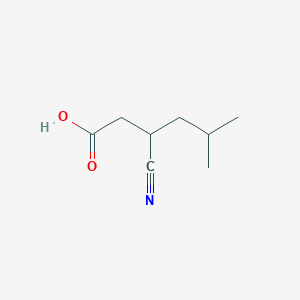

Ácido (S)-2,2'-((5-amino-1-carboxipentil)azanediyl)diacético

Descripción general

Descripción

Synthesis Analysis

The synthesis of constrained amino acids, including those structurally related to (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, involves innovative approaches to achieve stereoselectivity and functional diversity. For instance, Caputo et al. (2006) detailed the synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using norbornene amino acids as chiral blocks, providing access to optically pure compounds (Caputo et al., 2006). Similarly, Bunch et al. (2003) explored the synthesis of a novel glutamic acid analogue, demonstrating the role of conformational restriction in amino acid design (Bunch et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds like (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid often features conformational constraints that impact their biochemical behavior. Garrido et al. (2013) described the enantioselective synthesis of a structurally complex amino acid showcasing the embedded morphan motif, highlighting the significance of molecular architecture in dictating compound properties (Garrido et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds akin to (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid often underline the versatility and reactivity of such molecules. For example, Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, illustrating the potential of these compounds in creating biologically active triazole scaffolds (Ferrini et al., 2015).

Physical Properties Analysis

The physical properties of constrained amino acids and their derivatives, including solubility, melting points, and crystalline structure, are essential for their application in various scientific domains. The synthesis and structural elucidation of chiral cyclic amino acid esters by Moriguchi et al. (2014) exemplify the detailed analysis required to understand these compounds' physical attributes (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions and interactions with other chemical entities, are pivotal for the application of constrained amino acids in synthesis and drug design. The work by Sahu et al. (2020) on the green synthesis of a biodegradable amide demonstrates the innovative approaches toward environmentally friendly chemical syntheses involving compounds with complex functionalities (Sahu et al., 2020).

Aplicaciones Científicas De Investigación

Síntesis de 5-amino-1,2,3-triazoles sin metales de transición

Los investigadores han desarrollado una estrategia libre de metales de transición para sintetizar 5-amino-1,2,3-triazoles. La N2,N2-Bis(carboximetil)-L-lisina juega un papel crucial en este proceso:

Derivados de aminoácidos marcados con yodo

En la imagenología médica y la radioterapia, los compuestos marcados con yodo son esenciales. La N2,N2-Bis(carboximetil)-L-lisina contribuye a este campo:

- Imágenes PET y SPECT: Estos derivados marcados se utilizan en tomografías por emisión de positrones (PET) y tomografías computarizadas por emisión de fotón único (SPECT) .

Síntesis de péptidos y protección

- N6-Carbobenciloxil-N2,N2-bis(carboximetil)lisina: Este derivado se utiliza en la síntesis de péptidos como grupo protector para los residuos de lisina. Previene reacciones secundarias no deseadas durante el ensamblaje de péptidos .

Mecanismo De Acción

Target of Action

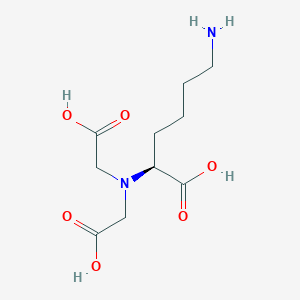

The primary target of (S)-2,2’-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, also known as N2,N2-Bis(carboxymethyl)-L-lysine, is metal ions . This compound is a chelating agent, which means it has the ability to form stable complexes with metal ions .

Mode of Action

The compound interacts with its targets, the metal ions, by forming stable complexes with them . Its structure, featuring a carboxyl group and two acetate groups attached to a central nitrogen atom, allows for a high degree of flexibility in binding with cations .

Biochemical Pathways

The compound is used as a metal chelating adsorbent for metal ion affinity chromatography . This method can be used for identification and rapid one-step purification of gene products expressed as fusion proteins with an oligo-histidine . .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQYGMJENQVQT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401252965 | |

| Record name | N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113231-05-3 | |

| Record name | N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113231-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.